3,5-Difluoro-4-(trifluoromethoxy)benzoic acid
Description
3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by fluorine atoms at positions 3 and 5 of the aromatic ring and a trifluoromethoxy (-OCF₃) group at position 2. This compound belongs to a class of fluorinated aromatics known for their enhanced metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C8H3F5O3 |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
3,5-difluoro-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H3F5O3/c9-4-1-3(7(14)15)2-5(10)6(4)16-8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
HFEYMZZPTKZDNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 3,5-difluoro-4-(trifluoromethoxy)benzoic acid typically involves:
- Starting from appropriately substituted fluorinated aromatic precursors , such as 3,5-difluorophenyl derivatives.
- Introduction of the trifluoromethoxy group (-OCF₃) at the 4-position , which is synthetically challenging due to the strong electron-withdrawing effect and the rarity of trifluoromethoxylation reagents.
- Carboxylation or oxidation steps to install the benzoic acid functionality at the correct position.
- Purification and isolation to obtain high purity acid suitable for further use.
Direct Carboxylation Methods
- Grignard Reaction with Carbon Dioxide:
Similar to the preparation of other trifluoromethyl-substituted benzoic acids, a Grignard reagent can be formed from a halogenated fluorinated aromatic precursor (e.g., 3,5-difluoro-4-(trifluoromethoxy) bromobenzene) by reaction with magnesium in an ethereal solvent such as tetrahydrofuran (THF).
The Grignard intermediate is then treated with carbon dioxide gas at low temperature (<0°C) to form the corresponding carboxylate, which upon acidic workup yields the target benzoic acid.
This method is scalable and provides relatively high yields.
Fluorination and Trifluoromethoxylation Techniques
Halogen Exchange (Halex) Reaction:
Fluorine atoms at positions 3 and 5 can be introduced via nucleophilic aromatic substitution (Halex) using potassium fluoride (KF) and copper(I) iodide (CuI) catalysts in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (around 120°C).
This method allows selective fluorination of aromatic halides.Trifluoromethoxylation:
The introduction of the trifluoromethoxy group is more specialized and can be achieved via:- Reaction with trifluoromethyl hypofluorite or Umemoto’s reagent under controlled conditions.
- Radical or transition-metal catalyzed trifluoromethoxylation using reagents like TMS-OCF₃ (trimethylsilyl trifluoromethoxide) or equivalents.
These methods require careful control of temperature and reaction time to avoid decomposition and side reactions.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of Grignard reagent | Mg, THF | 0-25 | High | Initiated with halogenated precursor |
| Carboxylation | CO₂ gas, THF | <0 | 70-85 | Acidic workup with HCl |
| Halex fluorination | KF, CuI, DMF | ~120 | 75-85 | Selective fluorination at 3,5-positions |
| Trifluoromethoxylation | TMS-OCF₃ or Umemoto’s reagent, Pd or radical catalysis | 20-80 | 50-70 | Sensitive step, requires optimization |
Purification and Characterization
Purification:
Acidification to pH ~3 followed by filtration and washing with water and organic solvents (e.g., methylene chloride) to remove impurities and residual reagents.-
- High-performance liquid chromatography (HPLC) for purity (>98%).
- Nuclear magnetic resonance (NMR) spectroscopy, including ^19F NMR to confirm fluorine environments.
- Melting point determination and elemental analysis to confirm identity and purity.
Summary Table of Preparation Methods
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| Grignard Carboxylation | Formation of Grignard reagent from halide, CO₂ treatment | High yield, scalable | Requires moisture-free conditions |
| Halex Fluorination | Fluorination via KF/CuI in DMF | Selective fluorination | High temperature required |
| Trifluoromethoxylation | Introduction of -OCF₃ via specialized reagents | Direct installation of -OCF₃ | Reagents costly and sensitive |
| Oxidation of aldehyde precursors | Conversion of 3,5-difluoro-4-(trifluoromethoxy)benzaldehyde to acid | Straightforward oxidation | Requires pure aldehyde intermediate |
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide.
Trifluoromethylation Reagents: Trifluoromethyl ethers, trifluoromethyl iodide.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed:
Substituted Benzoic Acids: Products with various substituents on the benzene ring.
Alcohols and Esters: Reduction products of the carboxylic acid group.
Scientific Research Applications
Chemistry: 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated aromatic compounds, which are valuable in medicinal chemistry and material science .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and electronic materials .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethoxy group can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid and analogous compounds:
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethoxy (-OCF₃) group in the target compound enhances electron withdrawal, increasing acidity (pKa ~1.5–2.5) compared to analogs with -OCH₂CF₃ or -OCH₂CH₂OCH₃ .
- Synthetic Accessibility : Compounds with simpler substituents (e.g., -OCH₃) are easier to synthesize than those with bulky or cyclic groups (e.g., oxetane) .
Biological Activity
3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique presence of multiple fluorine substituents significantly influences its chemical behavior and biological interactions. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H3F5O2, with a molecular weight of 226.10 g/mol. The compound features two fluorine atoms at the 3 and 5 positions and a trifluoromethoxy group at the 4 position. This unique structure contributes to its reactivity and potential biological efficacy.
Enzyme Inhibition
Research indicates that this compound may interact with specific enzymes or receptors due to its structural features. Initial studies suggest potential binding affinities with various biological targets, which could lead to therapeutic applications in treating diseases such as cancer and parasitic infections.
Antiparasitic Activity
In studies aimed at developing new antimalarial therapies, compounds structurally similar to this compound have shown promising antiparasitic activity. For instance, modifications in similar compounds have resulted in significant inhibition of Plasmodium falciparum, the causative agent of malaria. The incorporation of specific functional groups has been linked to enhanced aqueous solubility and metabolic stability, suggesting that analogs of this compound could be optimized for better efficacy against malaria .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how variations in the chemical structure affect biological activity. For example, the presence of polar functionalities has been shown to improve solubility without compromising metabolic stability or activity against parasites. In one study, a fluorine atom's introduction at specific positions on a related scaffold significantly enhanced parasite activity .
Case Studies and Research Findings
Applications in Drug Development
The unique properties of this compound position it as a valuable building block in drug development. Its structural characteristics may enhance the pharmacokinetic profiles of drug candidates targeting various diseases. Furthermore, ongoing research into fluorinated compounds suggests that they represent a significant portion of new active ingredients under development .
Q & A
Q. How can researchers optimize the synthesis of 3,5-difluoro-4-(trifluoromethoxy)benzoic acid to ensure high purity and yield?
Methodological Answer:
- Halogenation and Functional Group Introduction : Start with a benzoic acid precursor and sequentially introduce fluorine and trifluoromethoxy groups. For fluorination, use agents like Selectfluor® under controlled pH (e.g., NaH/K₂CO₃ as a base) to minimize side reactions .
- Trifluoromethoxy Addition : Employ copper-mediated coupling reactions or radical trifluoromethoxylation to attach the -OCF₃ group, ensuring regioselectivity at the 4-position .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What is the role of fluorine substitution in modulating the compound’s biological activity?
Methodological Answer:
- Lipophilicity and Bioavailability : Fluorine atoms at the 3,5 positions increase lipophilicity (logP), enhancing membrane permeability. The trifluoromethoxy group (-OCF₃) further improves metabolic stability by resisting oxidative degradation .
- Electron-Withdrawing Effects : Fluorine’s electronegativity alters the aromatic ring’s electron density, influencing binding affinity to targets (e.g., enzymes or receptors). Quantify via computational modeling (DFT calculations) to correlate substituent effects with activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies involving fluorinated benzoic acid derivatives?
Methodological Answer:
- Systematic Substituent Screening : Synthesize analogs with varying substituents (e.g., -CF₃, -OCF₃, -Cl) and compare activities using standardized assays (e.g., IC₅₀ in enzyme inhibition).
- Data Normalization : Account for confounding factors (e.g., solubility differences) by normalizing activity data against logP or pKa. For example, in siRNA delivery studies, fluorinated polymers showed variable efficacy depending on substituent size and polarity .
- Machine Learning : Train SAR models on datasets incorporating steric, electronic, and topological descriptors to identify outliers and refine hypotheses .
Q. What strategies can improve the metabolic stability of this compound derivatives in vivo?
Methodological Answer:
- Metabolite Identification : Use LC-MS/MS to identify labile sites (e.g., hydrolysis of ester groups). For example, 4-(trifluoromethoxy)benzoic acid hydrazide derivatives may undergo rapid cleavage .
- Structural Modifications : Replace susceptible groups (e.g., ester → amide) or introduce blocking groups (e.g., methyl or cyclopropyl rings) at meta/para positions.
- In Silico Predictions : Apply tools like ADMET Predictor™ to simulate metabolic pathways and prioritize stable analogs .
Q. How can this compound be utilized in polymer-based drug delivery systems?
Methodological Answer:
- Polymer Functionalization : Graft the compound onto dendrimers or PEGylated polymers via carboxylate-amine coupling (EDC/NHS chemistry). Fluorine’s hydrophobicity enhances siRNA encapsulation efficiency .
- Targeted Delivery : Conjugate with targeting ligands (e.g., folate) to improve cellular uptake. Validate efficacy in vitro (e.g., luciferase knockdown assays in HeLa cells) and in vivo (murine xenograft models).
- Stability Testing : Assess serum stability via size-exclusion chromatography (SEC) and confirm release kinetics under physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
